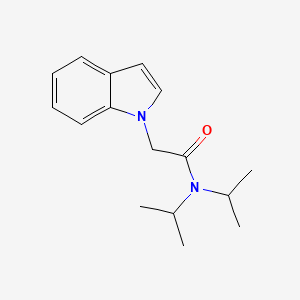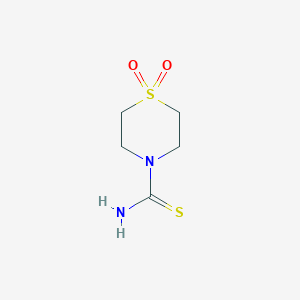
3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide
Vue d'ensemble
Description
The 2-amino-1,3-thiazol-4-yl group is a part of many biologically active compounds. Thiazole, a heterocyclic compound, is a part of this group and is known for its diverse biological activities .
Synthesis Analysis
The synthesis of compounds containing the 2-amino-1,3-thiazol-4-yl group can vary widely depending on the specific compound. For instance, one method involves the reaction of thiourea with bromoacetyl derivatives .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl group consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
The reactivity of compounds containing the 2-amino-1,3-thiazol-4-yl group can depend on many factors, including the presence of other functional groups in the molecule. Thiazoles are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing the 2-amino-1,3-thiazol-4-yl group can vary widely. For example, 3-(2-amino-1,3-thiazol-4-yl)benzonitrile is a powder with a molecular weight of 201.25 .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties : A study by Грищук et al. (2011) found that compounds similar to 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide, specifically 2-thiocyanato-(2-methyl)-3-arylpropanamides and 2-amino-5-benzyl-(5-methyl)thiazol-4-ones, exhibit high antibacterial activity against strains like staphylococci and intestinal rods, as well as a pronounced effect against yeast fungi and candidiasis (Грищук, Барановский, & Климнюк, 2011).
Anti-Inflammatory Activity : Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and found that some derivatives showed anti-inflammatory activity across a concentration range. Particularly, N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and its variants demonstrated potential anti-inflammatory effects (Lynch et al., 2006).
Applications in Organic Synthesis : According to Schöllkopf (1977), α-metalated isocyanides, which include compounds like this compound, are useful in organic synthesis for forming heterocycles and as synthons for α-metalated primary amines (Schöllkopf, 1977).
Antiproliferative and Antimicrobial Applications : A 2022 study by Yurttaş et al. explored the synthesis of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, which showed promising antiproliferative and potential DNA gyrase inhibition properties (Yurttaş, Evren, & Özkay, 2022).
Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) demonstrated that coumarin–thiazole derivatives, like 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, when incorporated into polymers, exhibit significant antimicrobial properties. This derivative was specifically effective when used in a polyurethane varnish formula (El‐Wahab et al., 2014).
Antifungal Agents : Narayana et al. (2004) synthesized 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating their potential as antifungal agents (Narayana et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to interact with targets like biotin carboxylase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9-6(11)3-2-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWQGDORMNYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)

![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)


![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)


